Cardanol-Based Solid Resin vs. Ordinary Phenolic Resin: Initial Thermal Decomposition Temperature
Cardanol-derived solid resin exhibits a substantially higher initial thermal decomposition temperature compared to ordinary phenolic resin. This direct head-to-head comparison quantifies the thermal stability advantage of cardanol-based binders in high-temperature friction applications [1].
| Evidence Dimension | Initial thermal decomposition temperature (TGA onset) |
|---|---|
| Target Compound Data | 309.5 °C (cardanol solid resin) |
| Comparator Or Baseline | 200.0 °C (ordinary phenolic resin) |
| Quantified Difference | +109.5 °C (55% higher onset temperature) |
| Conditions | Thermogravimetric analysis (TGA) of cardanol solid resin versus ordinary phenolic resin as friction material binders; assessed under standard thermal ramp conditions |
Why This Matters
A 109.5 °C higher initial decomposition temperature directly translates to reduced thermal degradation and better frictional stability under braking-induced high-temperature cycling, a critical procurement criterion for friction material formulators.
- [1] Zhang, H., Ji, Z., & Ji, Z. (2016). Cashew phenol solid resin and its application in friction material. China Synthetic Resin and Plastics, 33(6), 55–58. View Source
